molecular formula C13H10Cl2N2O2S2 B13061660 4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13061660
M. Wt: 361.3 g/mol
InChI Key: ZPJNDBCTCWWLDM-LFIBNONCSA-N
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Description

(4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the condensation of 2,4-dichlorophenylhydrazine with a suitable thieno[2,3-b]thiopyran-1,1-dione precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, or acetonitrile, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Medicine

In medicinal chemistry, (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the dichlorophenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity. The thieno[2,3-b]thiopyran ring system contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the target compound, known for its reactivity and use in various synthetic applications.

    Thieno[2,3-b]thiopyran-1,1-dione: The core structure of the target compound, used in the synthesis of various heterocyclic compounds.

    Hydrazones: A class of compounds with similar hydrazone linkages, known for their diverse chemical reactivity and applications in medicinal chemistry.

Uniqueness

(4E)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a dichlorophenyl group, a hydrazone moiety, and a thieno[2,3-b]thiopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10Cl2N2O2S2

Molecular Weight

361.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline

InChI

InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-12(10(15)7-8)17-16-11-3-5-20-13-9(11)4-6-21(13,18)19/h1-3,5,7,17H,4,6H2/b16-11+

InChI Key

ZPJNDBCTCWWLDM-LFIBNONCSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/NC3=C(C=C(C=C3)Cl)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NNC3=C(C=C(C=C3)Cl)Cl)C=CS2

Origin of Product

United States

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